molecular formula C12H10BrNO B1278972 2-Benzyloxy-5-bromopyridine CAS No. 83664-33-9

2-Benzyloxy-5-bromopyridine

Cat. No.: B1278972
CAS No.: 83664-33-9
M. Wt: 264.12 g/mol
InChI Key: LXKTVNFZAFTUNZ-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-bromopyridine is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are substituted by a benzyloxy group and a bromine atom, respectively. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Benzyloxy-5-bromopyridine involves the reaction of 2-hydroxy-5-bromopyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acids or esters.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate or sodium hydroxide in solvents like tetrahydrofuran (THF) or water.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Nucleophilic Substitution: Formation of substituted pyridines.

Scientific Research Applications

2-Benzyloxy-5-bromopyridine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Utilized in the synthesis of potential drug candidates.

    Industry: Used in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-bromopyridine in chemical reactions primarily involves the activation of the bromine atom for substitution or coupling reactions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

  • 2-Benzyloxy-6-bromopyridine
  • 2-Amino-6-benzyloxypyridine
  • 2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Comparison: 2-Benzyloxy-5-bromopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of electronic and steric properties that make it particularly useful in cross-coupling reactions.

Properties

IUPAC Name

5-bromo-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKTVNFZAFTUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455522
Record name 2-Benzyloxy-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83664-33-9
Record name 2-Benzyloxy-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromopyridin-2(1H)-one (1.28 g, 7.36 mmol) and Ag2CO3 (3 g, 11.04 mmol) in toluene (50 mL) was added (bromomethyl)benzene (1.25 g, 7.36 mmol) dropwise and the reaction mixture was stirred at 100° C. over night. The reaction mixture was filtered through a short pad of silica gel and washed with DCM. The filtrate was concentrated to yield the title compound as light yellow oil (1.8 g, 95%).
Quantity
1.28 g
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reactant
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[Compound]
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Ag2CO3
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3 g
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reactant
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1.25 g
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reactant
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50 mL
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solvent
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Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of phenyl-methanol (20.5 g, 190 mmol) in N,N-dimethylformamide (200 mL) was added sodium hydride (7.6 g, 190 mmol) under nitrogen atmosphere on an ice bath (0° C.), which was stirred for 30 minutes at room temperature. 2,5-Dibromopyridine was then added thereto on the ice bath (0° C.), and stirred for 60 minutes at room temperature. The reaction mixture was partitioned into water and ethyl acetate on the ice bath (0° C.). The organic layer was washed with water and saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:20 then 1:10) to obtain the title compound (15.1 g, 90%).
Quantity
20.5 g
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reactant
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7.6 g
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reactant
Reaction Step One
Quantity
200 mL
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solvent
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ice
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0 (± 1) mol
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Yield
90%

Synthesis routes and methods III

Procedure details

To a solution of benzyl alcohol (11.4 g, 0.105 mol) in N,N-dimethylformamide (250 ml) was added 70% oily sodium hydride (4.2 g, 0.123 mol) at 0° C., followed by stirring as it was for 1.5 hours. Then, 2,5-dibromopyridine (25 g, 0.106 mol) was added thereto, followed by stirring at 70° C. for 2 hours. After cooling as it was, the reaction mixture was diluted with a saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The resulting organic layer was washed with a saturated aqueous ammonium chloride solution twice, dried over anhydrous magnesium sulfate and concentrated, to give a crude product of the title compound (29.5 g) as a pale yellow liquid.
Quantity
11.4 g
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reactant
Reaction Step One
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4.2 g
Type
reactant
Reaction Step One
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250 mL
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solvent
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25 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A mixture of 2,5-dibromopyridine (1.0 eq.), benzyl alcohol (1.3 eq.), KOH (2.4 eq.) and DB-18—C-6 (0.0 Seq.) in toluene (0.3M) was refluxed for 3 h, then stirred overnight at rt. The mixture was concentrated, poured in water and extracted with Tol (2×). The combined organic extracts were dried over MgSO4, filtered and concentrated. Recrystallization in Hex:Et2O afforded the title compound as a white solid.
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Synthesis routes and methods V

Procedure details

A mixture of 2,5-dibromopyridine, benzyl alcohol (1.3 eq), potassium hydroxide pellets (2.4 eq) and dibenzo-18-crown-6 (0.05 eq) in toluene (4 ml/mmol) was refluxed with azeotropic removal of water for 3 hours. After evaporation of the toluene, the resulting mixture was partitioned between chloroform and water. The crude product from the organic phase was recrystallized from ether-hexane to afford the 2-Benzyloxy-5-bromopyridine compound as a solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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